molecular formula C7H5FN4O2 B2492943 4-(Azidomethyl)-1-fluoro-2-nitrobenzene CAS No. 2146152-32-9

4-(Azidomethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B2492943
CAS No.: 2146152-32-9
M. Wt: 196.141
InChI Key: MUGIEDQLKMDZPC-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-fluoro-2-nitrobenzene is an organic compound that features an azido group (-N₃), a fluoro group (-F), and a nitro group (-NO₂) attached to a benzene ring

Scientific Research Applications

4-(Azidomethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of azides is largely dependent on their specific structure and the context in which they are used. For instance, in material sciences, azides can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that are efficient in polymer crosslinking .

Safety and Hazards

Azides are generally considered hazardous due to their high reactivity. They can pose risks of explosion and are potentially toxic .

Future Directions

Azides continue to be a topic of interest in various fields, including chemical biology and polymer synthesis . Their unique reactivity and versatility make them valuable tools in the development of new materials and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(Bromomethyl)-1-fluoro-2-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(Azidomethyl)-1-fluoro-2-nitrobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance safety and efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium azide (NaN₃): Used for introducing the azido group.

    Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for the reduction of the nitro group.

    Copper (I) catalysts: Employed in the Huisgen cycloaddition reaction to form triazoles.

Major Products

    Aminobenzene derivatives: Formed from the reduction of the nitro group.

    Triazoles: Formed from the cycloaddition reaction with alkynes.

    Nitrene intermediates: Formed from the oxidation of the azido group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azidomethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-(azidomethyl)-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGIEDQLKMDZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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